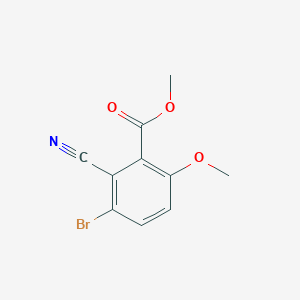
1-Éthynyl-2-méthoxy-4-méthylbenzène
Vue d'ensemble
Description
1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic acetylene derivative. It is known for its unique structure, which includes an ethynyl group attached to a benzene ring substituted with methoxy and methyl groups.
Applications De Recherche Scientifique
1-Ethynyl-2-methoxy-4-methylbenzene has several applications in scientific research:
Mécanisme D'action
Target of Action
1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic acetylene derivative The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound can undergo reactions with other compounds such as 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Result of Action
Its ability to react with other compounds and form cycloadducts suggests that it may induce changes at the molecular level .
Analyse Biochimique
Biochemical Properties
1-Ethynyl-2-methoxy-4-methylbenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts
Cellular Effects
The effects of 1-Ethynyl-2-methoxy-4-methylbenzene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can interact with specific cellular components, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1-Ethynyl-2-methoxy-4-methylbenzene exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s unique structure allows it to form specific interactions with target molecules, which are essential for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynyl-2-methoxy-4-methylbenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for its application in research.
Dosage Effects in Animal Models
The effects of 1-Ethynyl-2-methoxy-4-methylbenzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific dosage thresholds that determine the compound’s safety and efficacy in animal models . These findings are crucial for determining the appropriate dosage for research and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Ethynyl-2-methoxy-4-methylbenzene within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in cellular systems .
Méthodes De Préparation
The synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene typically involves the reaction of p-toluene ethynyl bromide with cesium carbonate in dimethyl sulfoxide. The reaction is carried out in a sealed tube reactor at 95°C for 15 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
1-Ethynyl-2-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Cycloaddition Reactions: The compound reacts with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts.
Common reagents and conditions used in these reactions include strong electrophiles and bases, with the major products being substituted benzene derivatives and cycloadducts.
Comparaison Avec Des Composés Similaires
1-Ethynyl-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:
- 1-Ethynyl-4-methylbenzene
- 2-Ethynyl-1,3,5-trimethylbenzene
- 1,2-Diethynylbenzene
- 4-N-Pentylphenylacetylene
- 1,2,4,5-Tetraethynylbenzene
These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The uniqueness of 1-Ethynyl-2-methoxy-4-methylbenzene lies in its specific substitution pattern, which imparts distinct reactivity and applications.
Propriétés
IUPAC Name |
1-ethynyl-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-4-9-6-5-8(2)7-10(9)11-3/h1,5-7H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQKCLGMGRSXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Chloro-6,7-dimethyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415930.png)
![6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile](/img/structure/B1415932.png)












